molecular formula C14H18BClFNO3 B1408249 2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1704121-19-6

2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1408249
CAS No.: 1704121-19-6
M. Wt: 313.56 g/mol
InChI Key: LHPAHMLESDKNDI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound that features a boronic ester group, a fluorine atom, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process:

  • Formation of the Boronic Ester Intermediate

      Starting Material: 2-fluoro-5-iodophenylboronic acid.

      Reaction: The boronic acid is reacted with pinacol in the presence of a base such as potassium carbonate to form the boronic ester.

      Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

  • Substitution Reaction

      Starting Material: The boronic ester intermediate.

      Reaction: The intermediate undergoes a palladium-catalyzed coupling reaction with 2-chloroacetamide.

      Catalyst: Palladium(II) acetate.

      Conditions: The reaction is performed in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.
    • Reagents: Common nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.

  • Coupling Reactions

    • The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions.
    • Reagents: Aryl halides or vinyl halides.

      Catalyst: Palladium-based catalysts.

      Conditions: Mild conditions with bases like potassium carbonate in solvents such as ethanol or water.

Major Products

    Substitution Reactions: Formation of substituted acetamides.

    Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: The boronic ester group is valuable in various catalytic processes, including cross-coupling reactions.

Biology and Medicine

    Drug Development:

    Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.

Industry

    Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide depends on its application:

    In Catalysis: The boronic ester group participates in transmetalation steps in Suzuki-Miyaura coupling reactions.

    In Drug Development: The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: can be compared with other boronic ester-containing compounds such as:

Uniqueness

  • The presence of both a chloroacetamide group and a boronic ester group in the same molecule makes it unique, providing dual functionality for various chemical reactions.
  • The fluorine atom enhances the compound’s stability and reactivity, making it valuable

Properties

IUPAC Name

2-chloro-N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClFNO3/c1-13(2)14(3,4)21-15(20-13)9-5-6-10(17)11(7-9)18-12(19)8-16/h5-7H,8H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPAHMLESDKNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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